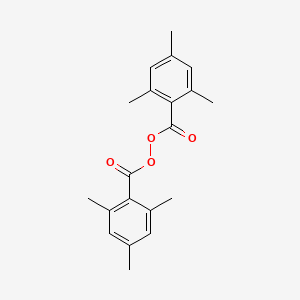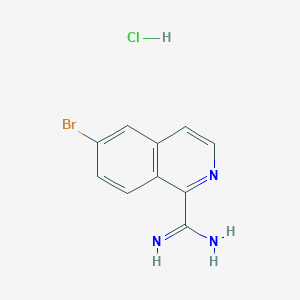![molecular formula C13H18BN3O2 B15330872 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is a chemical compound that features a boron-containing dioxaborolane group attached to an imidazo[1,2-a]pyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the borylation of an imidazo[1,2-a]pyridine derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as PdCl2(dppf), in a suitable solvent like dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the imidazo[1,2-a]pyridine scaffold.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Modified imidazo[1,2-a]pyridine derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine has several applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo transformations that allow the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of biaryl compounds.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Commonly used in the preparation of pharmaceuticals and advanced materials.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is unique due to its imidazo[1,2-a]pyridine scaffold, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals and materials .
Eigenschaften
Molekularformel |
C13H18BN3O2 |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-17-8-10(15)16-11(9)17/h5-8H,15H2,1-4H3 |
InChI-Schlüssel |
KHVKZSLAUAZZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)
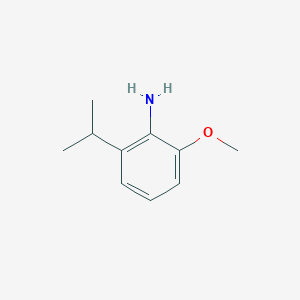
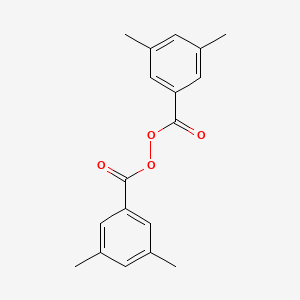
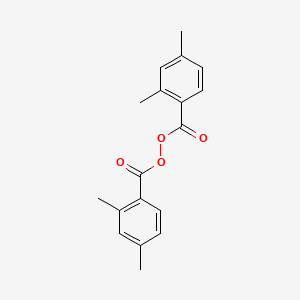
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)

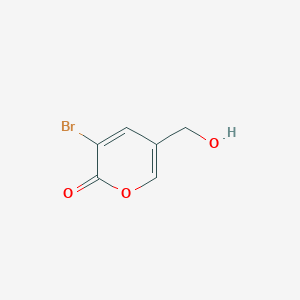
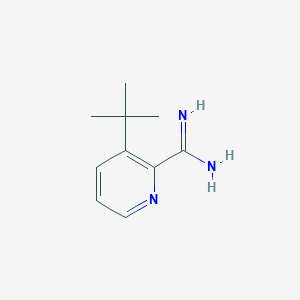
![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
